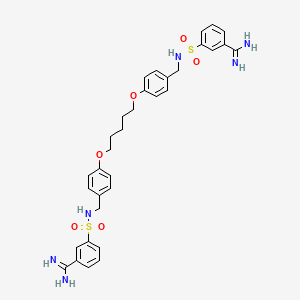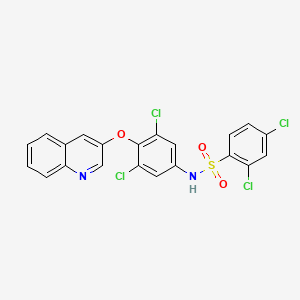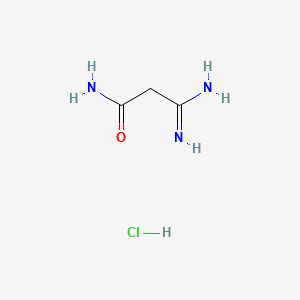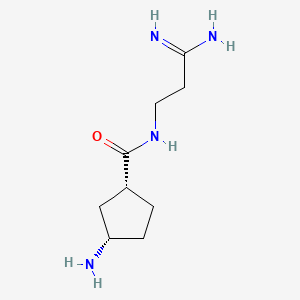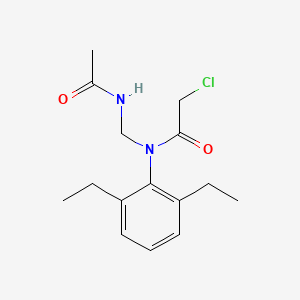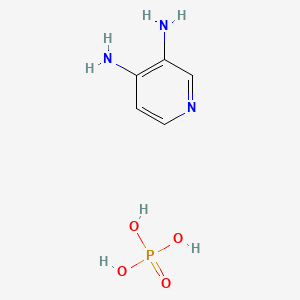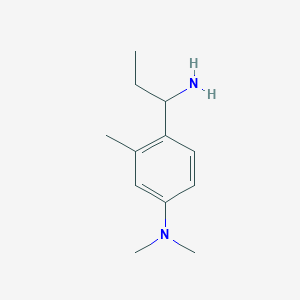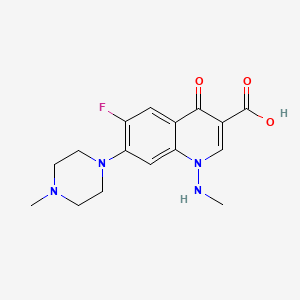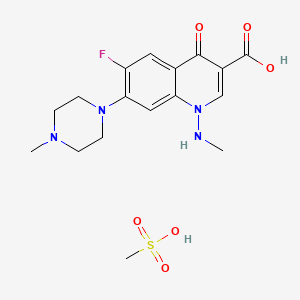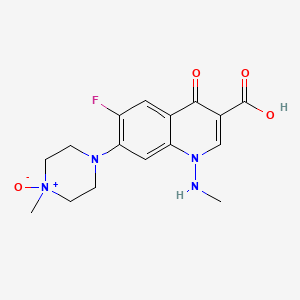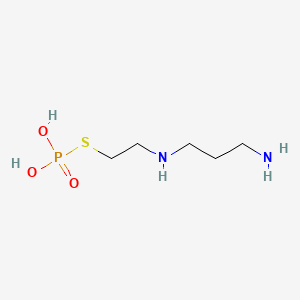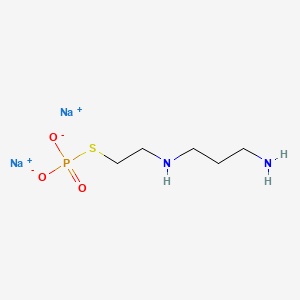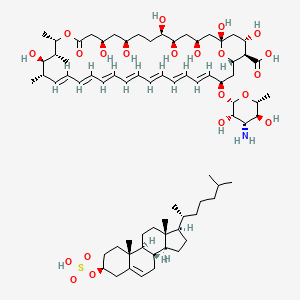
Amphocil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrolide antifungal antibiotic produced by Streptomyces nodosus obtained from soil of the Orinoco river region of Venezuela.
Applications De Recherche Scientifique
1. Novel Formulation for Clinical Utility
Amphocil, also known as Amphotericin B Colloidal Dispersion (ABCD), is a novel formulation developed to enhance the clinical utility of amphotericin B. It is a uniform disc-shaped complex of amphotericin B and sodium cholesteryl sulfate. This complex is thermodynamically stable, with a mean hydrodynamic diameter of about 115 nm. It has been found to be less toxic than conventional amphotericin B, improving safety by four- to five-fold while effectively treating various fungal infections (Guo, 1993).
2. Topical Treatment for Cutaneous Leishmaniasis
A study evaluated the antileishmanial effects of topically applied lipid-based formulations containing amphotericin B, including this compound, for treating cutaneous leishmaniasis in mice. This compound demonstrated significant improvement in lesion size, highlighting its potential as a superior alternative to systemic treatments due to lower toxicity and localized action (Frankenburg et al., 1998).
3. Phase I Study for Marrow Transplant Patients
A phase I study of this compound was conducted in marrow transplant patients with invasive fungal infections. The study determined the toxicity profile, maximum tolerated dose, and clinical response, finding this compound safe up to 7.5 mg/kg with tolerable infusion-related toxicity and demonstrated antifungal activity (Bowden et al., 1996).
4. Treatment for Brazilian Kala-Azar
This compound was used to treat Brazilian kala-azar, a form of visceral leishmaniasis. Patients treated with this compound showed successful outcomes: absence of visible parasites, reduction in spleen size, and no clinical or laboratory abnormalities during follow-up. The study highlighted this compound's effectiveness in treating this condition with minimal side effects (Dietze et al., 1993).
5. Comparative Study Against Leishmaniasis
This compound was compared with other amphotericin B lipid formulations for treating visceral and cutaneous leishmaniasis. The study indicated that this compound showed significant activity in reducing lesion size and was effective against Leishmania donovani in vitro and in vivo, highlighting its potential in leishmaniasis treatment (Yardley & Croft, 2000).
6. Amphotericin B-Loaded Nanocarriers for Topical Treatment
A study on developing amphotericin B-loaded carriers for topical treatment of cutaneous leishmaniasis showed that formulations like this compound could significantly improve dermal penetration of the drug, indicating its potential in topical therapies for localized treatment with lower toxicity (Santos et al., 2012).
Propriétés
Numéro CAS |
120895-52-5 |
|---|---|
Formule moléculaire |
C74H119NO21S |
Poids moléculaire |
1390.8 g/mol |
Nom IUPAC |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C47H73NO17.C27H46O4S/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;19-,21+,22+,23-,24+,25+,26+,27-/m01/s1 |
Clé InChI |
PCTMTFRHKVHKIS-BMFZQQSSSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Apparence |
Solid powder |
| 120895-52-5 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amphocil Amphotericin Amphotericin B Amphotericin B Cholesterol Dispersion Amphotericin B Colloidal Dispersion Fungizone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
